molecular formula C11H15Cl B101639 1-Chloro-5-phenylpentane CAS No. 15733-63-8

1-Chloro-5-phenylpentane

Cat. No.: B101639
CAS No.: 15733-63-8
M. Wt: 182.69 g/mol
InChI Key: UXJLBVYYDZDPBV-UHFFFAOYSA-N
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Description

1-Chloro-5-phenylpentane is an organic compound with the molecular formula C11H15Cl It is a member of the phenylalkyl chlorides family, characterized by a phenyl group attached to a pentane chain with a chlorine atom at the terminal position

Biochemical Analysis

Biochemical Properties

1-Chloro-5-phenylpentane plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in nucleophilic substitution reactions, where it can act as a substrate for enzymes that catalyze such reactions . The interactions between this compound and these biomolecules are typically characterized by the formation of covalent bonds, leading to the modification of the biomolecules’ structure and function .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling proteins, leading to alterations in downstream signaling cascades . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . These effects on cellular processes can result in changes in cell function and behavior.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to enzyme inhibition or activation . For instance, this compound can inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby preventing substrate binding and catalysis . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular function, such as changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects . For example, high doses of this compound have been associated with increased oxidative stress and cellular damage in animal models . These dosage-dependent effects highlight the importance of determining the appropriate dosage for specific research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic flux and levels of metabolites can be influenced by the presence of this compound, resulting in changes in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments . For instance, this compound can be transported across cell membranes by specific transporters, leading to its distribution within the cytoplasm and other cellular compartments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-phenylpentane can be synthesized through the alkylation of malonic ester with phenylalkyl chloridesThe resulting acids are then reduced by hydride to primary alcohols, which are converted to the primary chlorides by decomposing the intermediate chlorosulfite esters .

Industrial Production Methods: Industrial production of this compound typically involves the chlorination of phenylpentane derivatives under controlled conditions. The process may include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-phenylpentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Methyltetralins: Formed through cyclialkylation.

    Alkylbenzenes: Resulting from hydride transfer reactions.

Scientific Research Applications

1-Chloro-5-phenylpentane is utilized in various scientific research applications, including:

Comparison with Similar Compounds

  • 1-Chloro-3-phenylpropane
  • 1-Chloro-4-phenylbutane
  • 1-Chloro-2-phenylethane

Comparison: 1-Chloro-5-phenylpentane is unique due to its longer carbon chain, which allows for more extensive cyclialkylation and hydride transfer reactions compared to its shorter-chain counterparts. This results in a wider variety of cyclic and alkylbenzene products, making it a valuable compound for synthetic and industrial applications .

Properties

IUPAC Name

5-chloropentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJLBVYYDZDPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333903
Record name 1-Chloro-5-phenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-63-8
Record name 1-Chloro-5-phenylpentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the expected product when 1-chloro-5-phenylpentane undergoes Friedel–Crafts cyclialkylation?

A1: While one might expect a benzocycloheptane (benzsuberane) to form via direct ring closure, research has shown that this compound actually yields alkyltetralins under Friedel–Crafts conditions []. This suggests that rearrangements in the side chain of the molecule occur during the reaction, leading to the unexpected product.

Q2: How was the possibility of benzsuberane rearrangement ruled out as the mechanism for alkyltetralin formation in these reactions?

A2: Researchers specifically investigated the cyclialkylation of 3-chloro-3,7-dimethyl-7-phenyloctane (Xb) []. This molecule, if it formed a benzsuberane intermediate, would be structurally restricted from undergoing the necessary rearrangements to yield an alkyltetralin. Despite this, the reaction still produced alkyltetralins, definitively demonstrating that the rearrangements occur in the side chain of the phenylalkyl chloride before cyclization, and not via a benzsuberane intermediate.

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